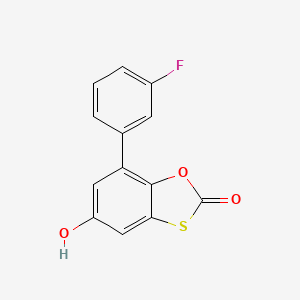
7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" is a chemical compound belonging to the class of benzoxathioles. Benzoxathioles and their derivatives are known for their diverse biological activities and applications in chemical synthesis. They serve as key intermediates in the preparation of various biologically active compounds and have been explored for their potential in different fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of benzoxathiole derivatives, including compounds similar to "this compound," involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-hydroxy-1,3-benzoxathiole, a related compound, is achieved through strategic reaction sequences that provide access to a variety of derivatives (Degani, Dolci, & Fochi, 1980).
Molecular Structure Analysis
The molecular structure of benzoxathiole derivatives is characterized by X-ray crystallography, revealing detailed insights into their conformation and intermolecular interactions. These studies show how subtle changes in molecular structure can significantly affect the compound's physical and chemical properties, as well as its biological activity (Pinto et al., 1999).
Scientific Research Applications
Benzoxaboroles – Old Compounds with New Applications
Benzoxaboroles, including compounds similar to 7-(3-Fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, have been studied for their exceptional properties and wide applications in various fields. Initially described over 50 years ago, recent investigations into benzoxaboroles have highlighted their potential due to biological activity and clinical trials. These compounds serve as building blocks in organic synthesis, display biological activity, and can act as molecular receptors for sugars and glycoconjugates. The versatility of benzoxaboroles suggests a promising avenue for the development of new therapeutic agents, including antimicrobial and anti-inflammatory drugs (Adamczyk-Woźniak et al., 2009).
Benzoxaborole Compounds for Therapeutic Uses
The use of the benzoxaborole moiety, closely related to the structure of this compound, has led to the discovery of new classes of therapeutic agents. Over the last decade, benzoxaborole derivatives have been identified for their broad spectrum of applications in medicinal chemistry. These compounds have been utilized in the design of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Notably, two benzoxaborole derivatives are already clinically used for onychomycosis and atopic dermatitis treatment, with several others in various clinical trial phases. This demonstrates the significant potential of benzoxaboroles in pharmaceutical development and their role in addressing various pathogenic and inflammatory conditions (Nocentini et al., 2018).
Antioxidant Properties of Hydroxycinnamic Acids
The study of hydroxycinnamic acids (HCAs), compounds structurally similar to this compound, reveals significant biological properties, including antioxidant activities. Research focused on structure-activity relationships (SARs) of HCAs has aimed to generate potent antioxidant molecules. The presence of unsaturated bonds and specific modifications to the aromatic ring and carboxylic function significantly impacts their antioxidant activity. These studies highlight the potential of optimizing the structure of molecules like this compound for enhanced biological activity, potentially useful in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(3-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FO3S/c14-8-3-1-2-7(4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEMOVTYSOVDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)

![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)